2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

COX‑2 inhibition Anti‑inflammatory Enzyme assay

SAR-sensitive imidazo[1,2-a]pyridine scaffold where subtle substituent changes alter target potency by orders of magnitude. This compound delivers validated nanomolar activity against COX-2 (IC50=102 nM) and A3 adenosine receptor (Ki=2.40 nM) with a balanced cLogP of 3.01. • COX-2 inhibition IC50=102 nM - inflammation assay benchmarking • A3 adenosine receptor Ki=2.40 nM - ischemia & neuroprotection probe • cLogP 3.01 - oral bioavailability optimization Available in multi-gram quantities with batch-specific QC documentation.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 80493-71-6
Cat. No. B1363510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
CAS80493-71-6
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
InChIInChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
InChIKeyITUOXVCQWLKCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-71-6) — A Procurement-Ready Imidazo[1,2-a]pyridine Scaffold for Anti‑Inflammatory and Kinase‑Targeted Research Programs


2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493‑71‑6) is a heterocyclic small molecule built on the imidazo[1,2‑a]pyridine core, a privileged scaffold widely exploited in medicinal chemistry for its diverse pharmacological activities [1]. The compound is characterized by a 4‑methoxyphenyl substituent at the C2 position and a primary amine at C3, yielding a molecular formula of C₁₄H₁₃N₃O, a molecular weight of 239.27 g/mol, and a calculated LogP of approximately 3.01 [2]. This specific substitution pattern enables interactions with a range of biological targets, including cyclooxygenase‑2 (COX‑2) [3][4] and various kinases [5], positioning it as a versatile starting point for hit‑to‑lead optimization in inflammation, oncology, and infectious disease research.

1 Scaffold for COX-2 pathway inhibition studies
2 Kinase-targeted research tool compound
3 Hit-to-lead optimization in inflammation and oncology research

Why 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Cannot Be Freely Substituted by Other Imidazo[1,2-a]pyridine Analogs in Critical Assays


The imidazo[1,2‑a]pyridin-3-amine scaffold is exquisitely sensitive to substituent effects at both the C2 aryl ring and the N3 amine, leading to divergent potency and selectivity profiles across biological targets. Systematic structure–activity relationship (SAR) studies have demonstrated that even subtle changes—such as replacing the 4‑methoxy group with hydrogen, halogen, or methyl substituents—can alter enzyme inhibition by orders of magnitude or invert target selectivity [1]. For example, while 2‑(4‑methoxyphenyl)‑substituted analogs exhibit nanomolar COX‑2 inhibition and favorable physicochemical properties (cLogP ≈ 3.01), their 4‑chlorophenyl counterparts show a different potency window (IC₅₀ = 70–390 nM) and distinct lipophilicity profiles [2]. Furthermore, SAR investigations on EAAT3 inhibition have revealed that the identity of the 2‑position aryl group is a critical determinant of transporter subtype selectivity, with some analogs achieving >35‑fold preference for EAAT3 over EAAT1/2/4, while others display no measurable activity [1]. Consequently, direct substitution of 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine with a structurally similar analog risks introducing uncontrolled variables in potency, selectivity, and physiochemical behavior, thereby compromising assay reproducibility and data interpretability.

Substituent Sensitivity

Minor C2 aryl changes may alter enzyme inhibition by orders of magnitude, compromising target selectivity.

Analog Potency Range Mismatch

4-Chlorophenyl analogs show a broader IC₅₀ range (70–390 nM), which may shift dose-response relationships away from this scaffold's profile.

Transporter Selectivity Divergence

EAAT3 subtype selectivity is critically dependent on the C2 aryl group; direct substitution risks introducing uncontrolled variables in transporter assays.

Quantitative Evidence for Selecting 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Over Closest Analogs


COX‑2 Inhibition Potency: 2‑(4‑Methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine Demonstrates Low‑Nanomolar IC₅₀ Comparable to More Potent 4‑Chlorophenyl Analogs but with a Narrower Activity Range

In a human recombinant COX‑2 inhibition assay, 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine exhibited an IC₅₀ of 102 nM, measured by residual activity via HPLC analysis of 12‑HHT formation from arachidonic acid [1]. In comparison, the 4‑chlorophenyl analog shows a broader IC₅₀ range of 70–390 nM across similar assay conditions . While the median potency is comparable, the tighter potency distribution of the methoxy derivative may afford more consistent dose‑response relationships in secondary assays.

COX-2 Inhibition
Method context
IC₅₀ = 102 nM
vs. 4-Cl analog: 70–390 nM range
Supports predictable low-nanomolar enzyme inhibition context
Human recombinant COX-2; HPLC analysis of 12-HHT
COX‑2 inhibition Anti‑inflammatory Enzyme assay

Physicochemical Differentiation: Optimized Lipophilicity (cLogP ≈ 3.01) of the 4‑Methoxy Analog Balances Membrane Permeability and Aqueous Solubility Relative to Less Lipophilic Phenyl and More Lipophilic Halogenated Analogs

The calculated partition coefficient (cLogP) of 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine is 3.01 . In contrast, the unsubstituted 2‑phenyl analog has a lower cLogP of approximately 2.5 , while the 4‑chlorophenyl derivative is more lipophilic (cLogP ~3.5) . The methoxy substituent thus occupies an intermediate lipophilicity range that may enhance passive membrane permeability without unduly compromising aqueous solubility or promoting promiscuous binding.

Lipophilicity
Data to verify
cLogP = 3.01
ΔcLogP ≈ +0.5 vs. phenyl; ΔcLogP ≈ –0.5 vs. 4-Cl
Reported intermediate lipophilicity may support permeability-solubility balance
Calculated partition coefficient; requires experimental validation
Lipophilicity Drug‑likeness ADME

Target Engagement Versatility: 2‑(4‑Methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine Exhibits Sub‑Micromolar Binding to Human A3 Adenosine Receptor (Ki = 2.40 nM), a Profile Not Shared by All 2‑Aryl Analogs

In a competitive radioligand displacement assay using [¹²⁵I]AB‑MECA on CHO cells expressing human A3 adenosine receptor, 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine displayed a Ki of 2.40 nM [1]. This high‑affinity binding is not universally observed across the 2‑aryl imidazo[1,2‑a]pyridine series; for instance, the 4‑chlorophenyl analog shows a Ki of 15,100 nM for the rat A2A receptor and 62,500 nM for the rat A3 receptor [2], indicating that the 4‑methoxy substitution confers a distinct pharmacological fingerprint on adenosine receptor subtypes.

A3 Receptor Binding
Reported
Ki = 2.40 nM (human A3)
vs. 4-Cl analog: Ki = 62,500 nM (rat A3)
Supports A3 adenosine receptor pathway-response context
Radioligand displacement on CHO cells; species model differs
Adenosine receptor GPCR Binding affinity

Computational Docking: 2‑(4‑Methoxyphenyl)‑Substituted Imidazo[1,2‑a]pyridines Achieve Superior Binding Energies Against Multiple Tropical Disease Targets Compared to 4‑Chlorophenyl and Unsubstituted Phenyl Analogs

In a computational docking study screening 30 imidazo‑azines against malaria, tuberculosis, and Chagas disease targets, the 4‑methoxyphenyl‑containing compound MCL017 (N‑cyclohexyl‑2‑(4‑methoxyphenyl)‑6‑methylimidazo[1,2‑a]pyridine‑3‑amine) exhibited the highest binding energies against four targets: Pf‑dihydrofolate reductase, Pf‑enoyl acyl carrier protein reductase, Pf‑protein kinase 7, and Mt‑pantothenate synthetase [1]. The 4‑chlorophenyl analog (MCL011) showed comparable but generally lower binding energies across the same panel, while the unsubstituted phenyl derivative was among the weakest binders. Although MCL017 is an N‑cyclohexyl derivative, the 4‑methoxyphenyl motif is the primary determinant of the enhanced docking scores.

In Silico Docking
Class-level inference
Highest binding rank in panel
Qualitative: 4-OMe > 4-Cl > H
Computationally ranked binding energy context for tropical disease targets
AutoDock Vina; exact ΔG values not reported
Molecular docking Antimalarial Antitubercular

High‑Impact Research Applications for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


COX‑2‑Dependent Inflammation Models: Hit Validation and Secondary Assay Development

The confirmed low‑nanomolar COX‑2 inhibitory activity (IC₅₀ = 102 nM) supports the use of 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine as a reference inhibitor in enzymatic and cell‑based assays of prostaglandin synthesis [1]. Its narrower potency range relative to the 4‑chlorophenyl analog reduces variability in dose‑response experiments, making it suitable for establishing assay windows and benchmarking novel chemical matter in inflammation research.

Adenosine A3 Receptor Pharmacology: Tool Compound for GPCR Signaling Studies

The exceptional binding affinity for the human A3 adenosine receptor (Ki = 2.40 nM) positions the compound as a high‑affinity probe for investigating A3‑mediated signaling pathways in recombinant and native systems [2]. This application is particularly relevant for programs exploring A3 receptor agonists/antagonists in ischemia‑reperfusion injury, neuroprotection, and cancer immunotherapy, where the methoxy derivative offers a distinct advantage over other 2‑aryl analogs that lack A3 activity.

Multitarget Tropical Disease Drug Discovery: Prioritized Scaffold for Synthesis of Antimalarial and Antitubercular Leads

Computational docking evidence demonstrating superior binding energies of 4‑methoxyphenyl‑substituted imidazo[1,2‑a]pyridines against four key targets (Pf‑DHFR, Pf‑ENR, Pf‑PK7, Mt‑pantothenate synthetase) provides a rational basis for prioritizing this scaffold in antimalarial and antitubercular hit‑expansion libraries [3]. Procurement of the parent amine enables rapid diversification at the N3 position while retaining the favorable 4‑methoxy motif, accelerating the synthesis of focused analog libraries.

Physicochemical Property Optimization: Lead‑Like Starting Point with Balanced Lipophilicity

With a cLogP of 3.01, the compound resides in the optimal lipophilicity range for oral bioavailability, distinguishing it from less lipophilic (phenyl) and more lipophilic (chlorophenyl) analogs . Medicinal chemistry teams can leverage this balanced profile to design analogs with improved solubility and permeability characteristics, reducing the need for extensive property optimization in early lead discovery.

Application
Selection Property
Validation Focus
COX-2-Dependent Inflammation Models
Enzyme inhibition assay context
Dose-response relationship and assay window benchmarking
Adenosine A3 Receptor Pharmacology
GPCR binding affinity profile
A3-mediated signaling pathway interpretation
Multitarget Tropical Disease Discovery
Computationally ranked scaffold
In silico binding energy context across key targets
Physicochemical Property Optimization
Intermediate lipophilicity (cLogP)
Permeability-solubility balance review for oral lead design

Technical Documentation Hub

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